molecular formula C20H18ClN7OS B2906077 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1334370-41-0

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2906077
CAS No.: 1334370-41-0
M. Wt: 439.92
InChI Key: NFIACDQQUBLYIH-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClN7OS and its molecular weight is 439.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is mentioned that the compound is used for the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases . This suggests that the compound may interact with targets related to these diseases.

Mode of Action

Given its potential use in treating cardiovascular and renal diseases , it can be inferred that the compound may interact with its targets to modulate their function, thereby alleviating the symptoms of these diseases.

Biochemical Pathways

Considering its potential therapeutic applications in cardiovascular and renal diseases , it is likely that the compound affects pathways related to these conditions.

Result of Action

Given its potential therapeutic applications in cardiovascular and renal diseases , it can be inferred that the compound may have beneficial effects at the molecular and cellular levels in these conditions.

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a role in various biochemical reactions .

Cellular Effects

The effects of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being collected .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are underway to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is an area of active research. It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN7OS/c21-14-4-5-15-16(9-14)30-20(25-15)26-19(29)13-3-1-7-27(11-13)17-10-18(23-12-22-17)28-8-2-6-24-28/h2,4-6,8-10,12-13H,1,3,7,11H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIACDQQUBLYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.